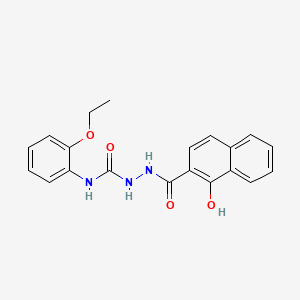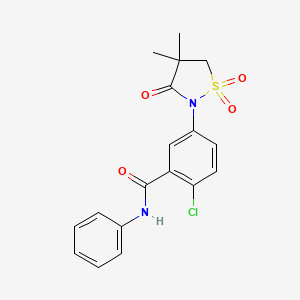
1-(3-ethoxy-4-hydroxybenzyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-ethoxy-4-hydroxybenzyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide is a molecule that has gained significant attention in the scientific community due to its potential applications in various fields, including medical research.
作用機序
The mechanism of action of 1-(3-ethoxy-4-hydroxybenzyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide involves the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells and the pathogenesis of neurological disorders. The molecule has been shown to inhibit the activity of various enzymes, including tyrosine kinases and phosphatases, which are involved in cancer cell growth and survival. Additionally, the molecule has been shown to modulate neurotransmitter release and synaptic plasticity, which may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on various factors, including the dose and duration of exposure. The molecule has been shown to affect various cellular processes, including cell cycle progression, apoptosis, and DNA synthesis. Additionally, the molecule has been shown to affect neurotransmitter release and synaptic plasticity, which may have implications for the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 1-(3-ethoxy-4-hydroxybenzyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide in lab experiments is its potential to inhibit cancer cell growth and induce apoptosis. Additionally, the molecule has been studied for its potential use in the treatment of neurological disorders, which may have significant implications for improving patient outcomes. However, one of the limitations of using this molecule in lab experiments is its complex mechanism of action, which requires expertise in organic chemistry and pharmacology.
将来の方向性
There are several future directions for the study of 1-(3-ethoxy-4-hydroxybenzyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide. One potential direction is the development of more efficient synthesis methods that can produce the molecule in larger quantities. Additionally, further research is needed to elucidate the precise mechanism of action of the molecule and to identify potential targets for therapeutic intervention. Finally, the molecule's potential applications in other areas, such as immunology and infectious diseases, should also be explored.
合成法
The synthesis of 1-(3-ethoxy-4-hydroxybenzyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 3'-fluoro-3-biphenylamine, followed by the reaction of the resulting product with 4-piperidinecarboxylic acid. The reaction is carried out under specific conditions and requires expertise in organic chemistry.
科学的研究の応用
1-(3-ethoxy-4-hydroxybenzyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide has been studied for its potential applications in various medical research areas, including cancer and neurological disorders. The molecule has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, the molecule has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-[3-(3-fluorophenyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29FN2O3/c1-2-33-26-15-19(9-10-25(26)31)18-30-13-11-20(12-14-30)27(32)29-24-8-4-6-22(17-24)21-5-3-7-23(28)16-21/h3-10,15-17,20,31H,2,11-14,18H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZZAZAUVFBYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=CC(=CC=C4)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-(4-fluorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5168845.png)

![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-2,5-dimethyl-3-furamide](/img/structure/B5168864.png)
![N-(2,5-dimethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5168884.png)

![1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene](/img/structure/B5168886.png)
![ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B5168895.png)

![1-(4-methoxybenzyl)-4-[2-(1H-1,2,4-triazol-5-yl)benzoyl]-2-piperazinone](/img/structure/B5168904.png)
![N-[2-(4-methoxyphenyl)ethyl]-5-methyl-N-[(1-methyl-4-piperidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5168918.png)

![ethyl 2-methyl-4-{[4-(4-morpholinyl)phenyl]amino}-6-quinolinecarboxylate hydrochloride](/img/structure/B5168946.png)
![4-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5168954.png)

